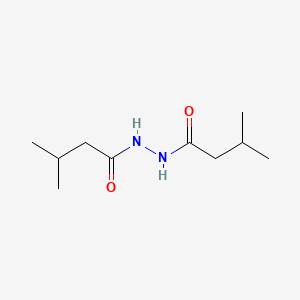
3-methyl-N'-(3-methylbutanoyl)butanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is an organic compound with the molecular formula C₁₀H₂₀N₂O₂. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group bonded to a butanoic acid derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide typically involves the reaction of 3-methylbutanoyl chloride with 3-methylbutanehydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-methylbutanoyl chloride and 3-methylbutanehydrazide
Catalyst: Base such as triethylamine
Solvent: Anhydrous solvents like dichloromethane
Temperature: Controlled between 20°C to 40°C
Pressure: Atmospheric pressure
化学反応の分析
Types of Reactions
3-methyl-N’-(3-methylbutanoyl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
科学的研究の応用
3-methyl-N’-(3-methylbutanoyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Complex formation: With metal ions.
類似化合物との比較
Similar Compounds
- 3-methylbutanoyl hydrazide
- N,N’-diisovaleryl hydrazine
- 3-methylbutanoic acid hydrazide
Uniqueness
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is unique due to its dual methyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions also sets it apart from similar compounds.
特性
CAS番号 |
1530-52-5 |
|---|---|
分子式 |
C10H20N2O2 |
分子量 |
200.28 g/mol |
IUPAC名 |
3-methyl-N'-(3-methylbutanoyl)butanehydrazide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)5-9(13)11-12-10(14)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
InChIキー |
XYBXIHSGHRYTRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NNC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















